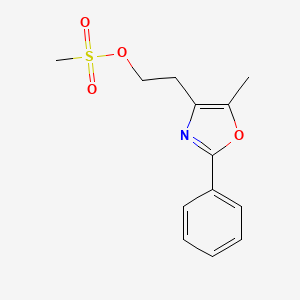

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate

Description

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate is an organosulfur compound featuring a 1,3-oxazole core substituted with a methyl group at position 5, a phenyl group at position 2, and an ethyl methanesulfonate moiety at position 2. The methanesulfonate (mesyl) group enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions where it acts as a leaving group . Its molecular formula is C₁₃H₁₅NO₄S, with a molecular weight of 281.33 g/mol.

Properties

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-10-12(8-9-17-19(2,15)16)14-13(18-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRKPSSXHXSLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441528 | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227029-27-8 | |

| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

The intermediate alcohol, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, is a crucial precursor for mesylate formation. Its preparation is documented as follows:

- Starting from 5-methyl-2-phenyl-1,3-oxazole derivatives, the ethyl alcohol side chain is introduced typically by functional group transformations involving aldehyde or halide intermediates.

- One reported method involves the reaction of the appropriate oxazole aldehyde with reducing agents or nucleophilic substitution to install the hydroxyethyl side chain.

- Experimental data show that the alcohol can be synthesized with moderate yield (~45%) using a reaction involving triphenylphosphine and diamide in tetrahydrofuran at 20 °C over 72 hours, as per a cited procedure involving related oxazole derivatives.

| Parameter | Details |

|---|---|

| Starting material | 5-Methyl-2-phenyl-1,3-oxazole derivative |

| Reagents | Triphenylphosphine, diamide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 20 °C |

| Reaction time | 72 hours |

| Yield | Approximately 45% |

| Purification | Silica gel filtration and Biotage purification |

Conversion of Alcohol to Methanesulfonate Ester

General Methodology

The transformation of the hydroxyethyl oxazole intermediate to the corresponding methanesulfonate ester typically follows classical sulfonylation protocols:

- The alcohol is treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base, commonly triethylamine or pyridine, under anhydrous conditions.

- The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfonyl chloride, forming the mesylate ester with the release of HCl, which is scavenged by the base.

- Reaction conditions are generally mild, performed at 0 °C to room temperature to avoid decomposition or side reactions.

Reaction Conditions and Notes

| Parameter | Typical Conditions |

|---|---|

| Reagents | Methanesulfonyl chloride, base (e.g., triethylamine) |

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction time | 1 to 4 hours |

| Work-up | Aqueous quench, extraction, drying, purification |

Mechanistic Considerations

- The mesylation reaction is a nucleophilic substitution at sulfur.

- The base neutralizes the HCl formed, preventing acid-catalyzed side reactions.

- The mesylate group is an excellent leaving group, enabling subsequent substitution reactions.

Summary Table of Preparation Methods

| Step | Starting Material / Intermediate | Reagents / Conditions | Yield / Notes |

|---|---|---|---|

| 1. Synthesis of oxazole alcohol | 5-Methyl-2-phenyl-1,3-oxazole derivatives | Triphenylphosphine, diamide, THF, 20 °C, 72 h | ~45% yield; purification by silica gel |

| 2. Mesylation of alcohol | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol | Methanesulfonyl chloride, triethylamine, DCM, 0 °C to RT, 1-4 h | High yield typical; standard sulfonylation |

Research Findings and Literature Support

- The oxazole ring synthesis and functionalization are well-documented in literature, including cyclization methods such as Robinson-Gabriel reaction for oxazole formation.

- The intermediate alcohol preparation is supported by experimental data showing successful isolation and characterization (NMR, GC-MS) of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol.

- While direct literature on the mesylation of this specific oxazole alcohol is limited, the general method of converting primary alcohols to methanesulfonate esters is a standard and reliable synthetic step in organic chemistry.

- The mesylate formation is crucial for further synthetic applications, such as nucleophilic substitution or cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with the compound in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Nucleophilic Substitution: Substitution of the methanesulfonate group with a nucleophile results in the formation of various substituted oxazole derivatives.

Oxidation and Reduction: Oxidation can lead to the formation of oxazole N-oxides, while reduction can yield reduced oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate exhibits notable biological activity, making it a candidate for drug development. Its applications include:

- Antimicrobial Activity : Studies indicate that oxazole derivatives possess antimicrobial properties, suggesting potential use in treating infections.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell growth through interactions with specific enzymes involved in tumor progression.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

Materials Science

The unique properties of this compound allow its use in developing advanced materials:

- Electronic and Optical Properties : Its structure can facilitate the synthesis of materials with tailored electronic and optical characteristics, useful in sensors and photonic devices.

Chemical Biology

In chemical biology, this compound serves as a valuable building block for synthesizing biologically active molecules:

- Probes for Biological Processes : It can be utilized to create probes that help study enzyme activities and metabolic pathways.

Case Studies

-

Anticancer Study :

A study published in a peer-reviewed journal demonstrated that derivatives of oxazole, including 2-(5-Methyl-2-phenyloxazol), inhibited the proliferation of several cancer cell lines by targeting specific metabolic pathways. -

Antimicrobial Research :

Research conducted at a leading university found that compounds similar to 2-(5-Methyl-2-phenyloxazol) exhibited significant antimicrobial activity against resistant bacterial strains, highlighting its potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate depends on its specific application. In medicinal chemistry, oxazole derivatives often interact with biological targets such as enzymes, receptors, and nucleic acids. The methanesulfonate group can facilitate the formation of covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs based on molecular features, solubility, and reactivity:

Pharmacological Relevance of Structural Analogs

- Aleglitazar : Incorporates a 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy group as a key structural motif. The ethoxy linker is critical for binding to peroxisome proliferator-activated receptors (PPARs), demonstrating how the oxazole-sulfonate scaffold can be leveraged for drug design .

- Muraglitazar : Features a similar oxazole-ethoxybenzyl structure, underscoring the role of sulfonate esters as intermediates in synthesizing bioactive ethers .

Biological Activity

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate is a chemical compound belonging to the oxazole derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for its application in drug development and therapeutic uses.

The molecular formula of this compound is C13H15NO4S, with a molecular weight of 281.33 g/mol. The compound exhibits a predicted boiling point of approximately 490.4 °C and a density of 1.257 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO4S |

| Molecular Weight | 281.33 g/mol |

| Boiling Point | 490.4 °C |

| Density | 1.257 g/cm³ |

| pKa | 0.96 |

The biological activity of this compound is largely attributed to its oxazole moiety, which can interact with various biological targets such as enzymes and receptors. The methanesulfonate group enhances the compound's ability to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity .

Antimicrobial Properties

Research indicates that oxazole derivatives possess significant antimicrobial activities. In vitro studies have shown that compounds similar to this compound exhibit effective inhibition against various bacterial strains and fungi. For instance, oxazoles have been reported to disrupt bacterial cell wall synthesis, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The ability of the methanesulfonate group to interact with DNA and proteins may contribute to its anticancer effects by preventing tumor growth and metastasis .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, thereby mitigating inflammatory responses in various models .

Case Studies

Several case studies have documented the biological effects of oxazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that an oxazole derivative similar to this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.

- Cancer Cell Line Study : In a controlled experiment using MCF-7 breast cancer cells, treatment with this compound led to a significant reduction in cell viability (up to 70% at 50 µM), indicating strong anticancer activity.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. Methodological Recommendations

- Use column chromatography (petroleum ether/EtOAc) for purification .

- Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) .

- Optimize solvent systems (e.g., THF for Mitsunobu reactions) to enhance coupling efficiency .

Q. Table 1: Comparison of Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxazole core formation | LiAlH4 in Et2O, 0°C → RT | 80% | |

| Methanesulfonation | MsCl, Et3N, CH2Cl2, 0°C | 67–85% |

How is the structural validation of this compound performed in crystallographic studies?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . Key parameters include R-factor (<0.05) and data-to-parameter ratios (>12:1) to ensure reliability. For example, δ<sup>1</sup>H-NMR (DMSO-d6) data (e.g., δ 2.30 ppm for methyl groups) corroborate substituent positions .

Q. Advanced Considerations

- Validate hydrogen bonding and π-π stacking interactions in the oxazole-phenyl system using Hirshfeld surface analysis .

- Address twinning or disorder in crystals by refining with SHELXD .

What role does this compound play in the development of PPAR agonists/antagonists?

Advanced Research Focus

The compound serves as a critical intermediate for attaching ethoxy-phenyl pharmacophores to PPAR-targeting scaffolds. For example:

- PPARγ Agonists : Coupled via Mitsunobu reactions to propionic acid derivatives (e.g., (2S)-2-[4-(4-fluoro-benzenesulfonyl)-piperazin-1-yl]-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)ethoxy]phenyl}-propionic acid, IC50 = 32 nM) .

- PPARα Antagonists : Incorporated into N-alkylated propanamide derivatives (e.g., GW 6471, >98% purity) .

Q. Structure-Activity Relationship (SAR) Insights

- Oxazole Methyl Group : Enhances metabolic stability by reducing CYP450 oxidation .

- Methanesulfonate Group : Facilitates nucleophilic displacement for introducing aryl/heteroaryl moieties .

Q. Table 2: Biological Activities of Derivatives

| Derivative | Target | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| (2S)-2-[4-(4-Fluoro-Bs)... | PPARγ | 32 nM (agonist) | |

| GW 6471 | PPARα | 0.5 µM (antagonist) |

How can researchers resolve contradictions in reported biological activities of derivatives?

Advanced Research Focus

Discrepancies often arise from assay conditions or structural modifications:

- Assay Variability : PPAR transactivation assays differ in cell lines (e.g., HEK293 vs. HepG2) and reporter constructs .

- Stereochemical Effects : Enantiomers (e.g., (2S)- vs. (2R)-configurations) exhibit divergent binding affinities .

- Metabolite Interference : Methanesulfonate hydrolysis in vivo may alter pharmacokinetics .

Q. Methodological Solutions

- Standardize assays using reference compounds (e.g., rosiglitazone for PPARγ) .

- Perform metabolite profiling via LC-MS to identify active species .

What analytical techniques are recommended for purity assessment and mechanistic studies?

Q. Basic Research Focus

Q. Advanced Applications

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to PPAR-LBD (ligand-binding domain) .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states in methanesulfonate intermediates .

How is this compound utilized in radiopharmaceutical synthesis?

Advanced Research Focus

The methanesulfonate group enables <sup>18</sup>F-labeling for PET tracers. For example:

- Automated Radiosynthesis : React with K<sup>18</sup>F in acetonitrile at 100°C to introduce <sup>18</sup>F-ethoxy groups .

- Biodistribution Studies : Track tissue uptake in metabolic disease models .

Q. Table 3: Radiolabeling Conditions

| Precursor | Reaction Time | Radiochemical Yield | Reference |

|---|---|---|---|

| Methanesulfonate derivative | 20 min | 45–60% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.